(S)-1-(4-Chlorophenyl)-2-azidoethanol
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Overview
Description
(S)-1-(4-Chlorophenyl)-2-azidoethanol is a chiral compound that features a chlorophenyl group, an azido group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)-2-azidoethanol can be achieved through several methods. One common approach involves the azidation of (S)-1-(4-Chlorophenyl)-2-bromoethanol using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)-2-azidoethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Sodium azide in DMF is commonly used for azidation reactions.
Major Products Formed
Oxidation: Formation of (S)-1-(4-Chlorophenyl)-2-oxoethanol.
Reduction: Formation of (S)-1-(4-Chlorophenyl)-2-aminoethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)-2-azidoethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups, facilitating the study of biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)-2-azidoethanol depends on its specific application. In bioconjugation reactions, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)-2-bromoethanol: Similar structure but with a bromine atom instead of an azido group.
(S)-1-(4-Chlorophenyl)-2-aminoethanol: Similar structure but with an amino group instead of an azido group.
(S)-1-(4-Chlorophenyl)-2-oxoethanol: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
(S)-1-(4-Chlorophenyl)-2-azidoethanol is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Properties
IUPAC Name |
(1S)-2-azido-1-(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYQOLDGQVUGO-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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